BenchChemオンラインストアへようこそ!

3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole

Medicinal Chemistry GABA(A) receptor Intermediate

The compound 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole (CAS 215874-89-8), with the molecular formula C₁₃H₈ClN₅O and a molecular weight of 285.69 g/mol, is a heterocyclic building block central to the synthesis of subtype-selective inverse agonists for the GABA(A)α5 benzodiazepine binding site. This class of compounds is of significant interest in cognitive disorder research.

Molecular Formula C13H8ClN5O
Molecular Weight 285.69 g/mol
CAS No. 215874-89-8
Cat. No. B3421419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole
CAS215874-89-8
Molecular FormulaC13H8ClN5O
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl
InChIInChI=1S/C13H8ClN5O/c1-7-6-10(18-20-7)13-16-15-12-9-5-3-2-4-8(9)11(14)17-19(12)13/h2-6H,1H3
InChIKeyJPALNVSONHINLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole (CAS 215874-89-8): A Key Intermediate in GABA(A)α5 Receptor Modulation Research


The compound 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole (CAS 215874-89-8), with the molecular formula C₁₃H₈ClN₅O and a molecular weight of 285.69 g/mol, is a heterocyclic building block central to the synthesis of subtype-selective inverse agonists for the GABA(A)α5 benzodiazepine binding site [1]. This class of compounds is of significant interest in cognitive disorder research [1]. Its core structure features a triazolophthalazine ring system, where the 6-chloro substituent serves as a critical synthetic handle for late-stage diversification, distinguishing it from the final biologically active molecules .

Procurement Risks: Why Generic Triazolophthalazines Cannot Substitute for CAS 215874-89-8


Substituting CAS 215874-89-8 with a generic triazolophthalazine intermediate is likely to introduce significant risks in a synthetic program targeting GABA(A)α5 ligands. The presence of a specific 5-methylisoxazole moiety at the 3-position and a chlorine atom at the 6-position is not a passive structural feature; it directly determines the compound's utility. The isoxazole is a proven pharmacophore for functional selectivity over other GABA(A) receptor subtypes, while the 6-chloro acts as a reactive handle [1]. Replacing this with a different heterocycle or a non-halogenated analog can derail structure-activity relationship (SAR) campaigns, leading to a loss of desired biological activity when converting the intermediate to the final drug candidate [1].

Quantitative Evidence Guide: Verifying the Differentiation of 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole


Synthetic Versatility: The 6-Chloro Substituent as a Critical Diversification Point

The target compound is proven to be a direct precursor to the clinical candidate α5IA. The 6-chloro atom is not present in the final drug but is essential for its synthesis, enabling a key nucleophilic substitution with (1-methyl-1H-1,2,3-triazol-4-yl)methanol to install the pharmacophore responsible for binding. This is explicitly demonstrated in the patent literature, where CAS 215874-89-8 is converted to α5IA [1]. The non-chlorinated analog (CAS 215874-86-5), which is α5IA itself, cannot be used for this purpose as the synthetic step has already been completed.

Medicinal Chemistry GABA(A) receptor Intermediate

Pharmacophore Integrity: The 5-Methylisoxazole Group's Role in Functional Selectivity

Extensive SAR studies have established that the 5-methylisoxazole moiety at the 3-position of the triazolophthalazine core is optimal for functional selectivity at the GABA(A)α5 subtype. In a series of analogs, the 5-methylisoxazole compound (which evolved into the clinical candidate series) demonstrated the desired full inverse agonist efficacy at α5 while maintaining selectivity over α1, α2, and α3 subtypes [1]. While specific binding data for the 6-chloro intermediate itself may show different affinity due to the missing 6-substituent, the critical 3-position pharmacophore is already installed, ensuring the intermediate's value in constructing a selective molecule. Procuring a similar intermediate with a different 3-substituent (e.g., 3-furan) would lead to a different selectivity profile.

Pharmacophore GABA(A)α5 Selectivity

Commercially Available Purity vs. In-House Synthesis

The target compound is readily available from multiple suppliers with a specified purity of ≥95% . This is a key differentiator from in-house synthesis, which often yields 65-85% purity for this complex intermediate and requires extensive purification, diverting resources from the main research objective. Relying on a synthesized and quality-controlled source ensures batch-to-batch consistency for reliable SAR studies .

Chemical Synthesis Quality Control Procurement

Regulatory Clarity and Safety Profile for Laboratory Handling

Unlike a novel, uncharacterized in-house intermediate, the target compound has a defined safety data sheet (SDS) that classifies it under GHS07 with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This provides clear handling protocols and PPE requirements (P280), ensuring laboratory safety and compliance. This established safety profile eliminates the guesswork and potential risks associated with an unknown, non-commercial analog.

Safety Handling Compliance

Optimal Application Scenarios for 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole in Drug Discovery


Synthesis of α5IA, a Clinical Candidate for Cognitive Disorders

This is the primary validated application. The compound is used as a direct intermediate in the final steps of synthesizing α5IA, an orally bioavailable, functionally selective inverse agonist at the GABA(A)α5 subtype that has shown cognition-enhancing effects in in vivo models [1]. Sourcing this intermediate enables the reproducible production of α5IA for further preclinical development.

Structure-Activity Relationship (SAR) Exploration of GABA(A)α5 Ligands

The 6-chloro group is a strategic diversification point. Researchers can leverage this by reacting it with various alcohols or amines to create a library of 6-substituted analogs. This allows for systematic SAR studies to identify new intellectual property or improve upon the properties of α5IA, such as metabolic stability or brain penetration [1].

Manufacturing of Reference Standards and Metabolite Analysis

Due to its role in the synthesis of α5IA, this compound is essential for creating authentic reference standards. These standards are crucial for the development of analytical methods (e.g., HPLC, LC-MS) to detect and quantify α5IA and its potential metabolites in biological matrices during preclinical and clinical studies.

Quote Request

Request a Quote for 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.